molecular formula C18H15FN2O3S B2653333 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 929413-12-7

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2653333
CAS RN: 929413-12-7
M. Wt: 358.39
InChI Key: YKCSYJAYIGQMKE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), a fluorophenyl group (a phenyl ring with a fluorine atom), and an acetamide group (an acetyl group bound to an amine). These functional groups suggest that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced through a nucleophilic aromatic substitution reaction. The carbonyl group in the thiazolidine ring could also undergo various reactions, such as reduction or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its polarity. The thiazolidine ring could also influence its conformation and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a variety of bacterial and fungal strains, indicating their potential as lead compounds for the development of new antimicrobial and antifungal agents. For instance, N-chloro aryl acetamide substituted thiazole and 2,4-thiazolidinedione derivatives exhibited significant in vitro antibacterial activity against common pathogens such as Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa (Juddhawala et al., 2011).

Anti-inflammatory and Analgesic Activities

Research has also been conducted on the anti-inflammatory and analgesic properties of related compounds. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity in assays (Sunder & Maleraju, 2013). This highlights the potential of these compounds in the development of new anti-inflammatory and pain management therapies.

Antioxidant Activity

Another study focused on the antioxidant activity of thiazolidin-4-one derivatives, which are structurally related to the compound of interest. These derivatives demonstrated promising antioxidant properties, suggesting their potential application in preventing oxidative stress-related diseases. The synthesis and evaluation of these compounds for their antioxidant activity contribute to the broader understanding of how structurally similar compounds can be utilized in therapeutic settings (El Nezhawy et al., 2009).

Hypoglycemic Activity

Furthermore, novel 2,4-thiazolidinedione derivatives have been synthesized and evaluated for their hypoglycemic activity in an animal model. Some derivatives showed promising hypoglycemic effects, indicating their potential as treatments for diabetes mellitus. This research underscores the versatility of thiazolidinedione derivatives in medicinal chemistry and their potential application in managing blood glucose levels (Nikalje et al., 2012).

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on its reactivity and any biological activity it might have .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c1-11-4-2-3-5-14(11)20-16(22)10-15-17(23)21(18(24)25-15)13-8-6-12(19)7-9-13/h2-9,15H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCSYJAYIGQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide

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